7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
This compound belongs to the pyrido-triazolo-pyrimidine family, characterized by a fused tricyclic core structure. The molecule features a 7-[2-(3,4-dimethoxyphenyl)ethyl] substituent and a 2-pyridin-4-yl group. Its molecular formula is C₂₅H₂₄N₆O₃, with a molecular weight of 456.5 g/mol (calculated).
Propriétés
Formule moléculaire |
C23H20N6O3 |
|---|---|
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
11-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyridin-4-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C23H20N6O3/c1-31-19-4-3-15(13-20(19)32-2)7-11-28-12-8-18-17(22(28)30)14-25-23-26-21(27-29(18)23)16-5-9-24-10-6-16/h3-6,8-10,12-14H,7,11H2,1-2H3 |
Clé InChI |
QSIUKRRDKYREAA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=NC=C5)OC |
Origine du produit |
United States |
Méthodes De Préparation
Formation of the Triazolopyrimidine Core
Reaction of 3-amino-1,2,4-triazole with 2-chloronicotinic acid derivatives under basic conditions generates the triazolopyrimidine intermediate. In a representative protocol, 2-hydrazinonicotinic acid reacts with dimethyl-N-cyanoimidodithiocarbonate in ethanol with triethylamine catalysis, followed by acid-mediated cyclization to yield 2-methylthio-pyrido-triazolopyrimidin-5-one.
Optimized Conditions
Substitution at C-2 is achieved by replacing dimethyl-N-cyanoimidodithiocarbonate with pyridin-4-yl isocyanate derivatives, introducing the pyridin-4-yl group early in the synthesis.
Introduction of the 2-(3,4-Dimethoxyphenyl)ethyl Side Chain
The 7-position substituent is installed via N-alkylation using 2-(3,4-dimethoxyphenyl)ethyl bromide or iodide.
Synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl] Intermediates
The side chain precursor, 2-(3,4-dimethoxyphenyl)ethylamine, is acylated with trifluoroacetic anhydride to form N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide, as described in. Deprotection under basic conditions yields the free amine, which undergoes alkylation with the triazolopyrimidine core.
Key Data
Functionalization and Final Coupling
Suzuki-Miyaura Cross-Coupling for Pyridin-4-yl Attachment
For late-stage introduction of the pyridin-4-yl group, palladium-catalyzed cross-coupling between 2-chloro intermediates and pyridin-4-ylboronic acid is employed. Optimized conditions from include:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃
-
Solvent: DME/H₂O (3:1)
-
Yield: 68–75%
Reaction Optimization and Scalability
Solvent and Temperature Effects
Comparative studies show DMF outperforms ethanol in cyclocondensation steps due to enhanced solubility of intermediates (Table 1).
Table 1: Solvent Screening for Core Synthesis
| Entry | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | DMF | 120 | 89 |
| 2 | EtOH | 80 | 74 |
Scalability
Gram-scale synthesis is feasible using neat conditions for cyclocondensation, achieving 70% yield with 5.0 equiv. of anthranilic ester.
Analytical Characterization
Spectroscopic Validation
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
7-[2-(3,4-diméthoxyphényl)éthyl]-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one a plusieurs applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme composé modèle dans les études de mécanismes réactionnels.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments ciblant des voies biologiques spécifiques.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
Le mécanisme d’action du 7-[2-(3,4-diméthoxyphényl)éthyl]-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one implique son interaction avec des cibles moléculaires spécifiques au sein des systèmes biologiques. Ces cibles peuvent inclure des enzymes, des récepteurs et d’autres protéines qui jouent un rôle essentiel dans divers processus cellulaires. Les effets du composé sont médiés par la modulation de ces cibles, conduisant à des changements dans les voies de signalisation cellulaire et les réponses physiologiques.
Comparaison Avec Des Composés Similaires
Key Observations :
- Lipophilicity : The target compound’s 3,4-dimethoxyphenyl-ethyl chain confers higher lipophilicity than analogs with smaller substituents (e.g., methoxyethyl or furylmethyl) .
- Solubility: Amino or methoxy groups (e.g., in ) improve aqueous solubility compared to the target’s bulky dimethoxyphenyl group.
- Bioactivity Potential: The pyridin-4-yl group in the target compound may offer distinct binding interactions compared to pyridin-3-yl () or methoxyphenyl () analogs.
Bioactivity Trends in Analogous Compounds
Though direct data for the target compound is lacking, insights from structurally related compounds suggest:
- Ferroptosis Induction : Certain triazolopyrimidines may act as ferroptosis-inducing agents (FINs), as seen in ’s discussion of natural and synthetic compounds triggering selective cell death in cancer cells .
Activité Biologique
7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound notable for its potential therapeutic applications. Its unique structure allows for various interactions with biological targets, particularly in the realm of cancer treatment.
Chemical Structure and Properties
The compound belongs to a class of heterocycles that integrate multiple ring systems—specifically pyridine, pyrimidine, and triazole. This structural diversity enhances its pharmacological profile and makes it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O2 |
| Molecular Weight | 336.39 g/mol |
| CAS Number | Not specified |
Research indicates that this compound acts as a cyclin-dependent kinase 2 (CDK2) inhibitor . By binding to the active site of CDK2, it prevents the enzyme from interacting with cyclin A2, thereby inhibiting cell cycle progression. This mechanism positions it as a potential candidate for cancer therapy where regulation of cell proliferation is crucial .
Anticancer Properties
Studies have demonstrated significant cytotoxic activity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 3.35 to 16.79 μM across different cell lines .
Binding Affinity Studies
The binding affinity and specificity of the compound can be assessed using techniques such as:
- Surface Plasmon Resonance (SPR)
- Isothermal Titration Calorimetry (ITC)
These methods help elucidate its mechanism of action and optimize its efficacy as a therapeutic agent .
Study 1: Inhibition of CDK2
A study focused on the compound's ability to inhibit CDK2 revealed that it effectively disrupts the enzyme's interaction with cyclin A2. This disruption leads to cell cycle arrest in the G1 phase, highlighting its potential use in treating cancers characterized by uncontrolled cell proliferation .
Study 2: Cytotoxicity Against Cancer Cell Lines
Another investigation assessed the compound's cytotoxic effects across a panel of human cancer cell lines. The results indicated that it possesses considerable activity against several types of cancer cells, supporting its development as an anticancer agent .
Q & A
Q. What synthetic methodologies are recommended for constructing the pyrido-triazolo-pyrimidine core of this compound?
The synthesis of triazolopyrimidine derivatives typically involves multi-step reactions, including cyclization and substitution. A common approach involves:
- Cyclocondensation : Reacting substituted pyridines or pyrimidines with triazole precursors under acidic or basic conditions to form the fused triazolo-pyrimidine ring .
- Functionalization : Introducing substituents (e.g., 3,4-dimethoxyphenyl or pyridinyl groups) via nucleophilic substitution or Grignard reactions .
- Purification : Chromatography or recrystallization to achieve >95% purity, validated by HPLC or NMR .
Q. Which analytical techniques are critical for structural elucidation of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring fusion patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation pathways .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing, especially for novel derivatives .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Enzyme Inhibition Assays : Test interactions with kinases or receptors using fluorescence polarization or radioligand binding .
- Cell Viability Assays : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) .
- Computational Docking : Predict binding affinity to targets like DNA topoisomerases or protein kinases using molecular modeling software .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final cyclization step?
- Catalyst Screening : Test bases (e.g., K₂CO₃) or transition-metal catalysts (e.g., Pd) to enhance cyclization efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12h to 2h) and improve yields by 20–30% compared to conventional heating .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) often improve solubility and reaction kinetics .
Q. How should researchers resolve contradictory bioactivity data between in vitro and in vivo studies?
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and bioavailability to identify rapid clearance or poor absorption .
- Orthogonal Assays : Validate activity using independent methods (e.g., SPR for binding affinity vs. functional cellular assays) .
- Purity Verification : Re-test the compound for impurities (e.g., by LC-MS) that may interfere with assays .
Q. What strategies are effective for designing SAR studies on this compound’s substituents?
- Systematic Substituent Variation : Replace the 3,4-dimethoxyphenyl group with halogenated or heteroaromatic moieties to probe steric/electronic effects .
- Bioisosteric Replacement : Substitute the pyridinyl group with quinoline or isoquinoline to enhance target engagement .
- Activity Cliffs : Compare IC₅₀ values across analogs to identify critical substituents (e.g., methoxy vs. ethoxy groups) .
Data Analysis and Experimental Design
Q. How should researchers statistically validate biological activity in heterogeneous assay formats?
- Dose-Response Curves : Use non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values with 95% confidence intervals .
- Replicate Design : Include ≥3 biological replicates and technical triplicates to account for inter-experimental variability .
- Negative Controls : Compare to structurally similar inactive analogs to confirm specificity .
Q. What experimental controls are essential when assessing off-target effects in kinase inhibition studies?
- Broad-Panel Screening : Test against kinase families (e.g., tyrosine kinases, CDKs) to identify selectivity profiles .
- ATP-Competition Assays : Determine if inhibition is ATP-competitive using increasing ATP concentrations .
- Inactive Mutant Kinases : Use mutated enzymes (e.g., kinase-dead mutants) to confirm on-target effects .
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